molecular formula C5H8ClNO4S B2388931 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride CAS No. 1935635-92-9

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2388931
CAS No.: 1935635-92-9
M. Wt: 213.63
InChI Key: FKAPNFDPERUHDV-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO4S and a molecular weight of 213.64 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring and a sulfonyl chloride group. It is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more stringent controls to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile

    Catalysts: Triethylamine (TEA), pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and reactivity to the molecule, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is unique due to its combination of an oxazolidinone ring and a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4S/c6-12(9,10)4-2-7-1-3-11-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPNFDPERUHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935635-92-9
Record name 2-(2-oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride
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